Antibacterial Potency Versus Chloramphenicol
Pyridazine derivatives synthesized from substituted hydrazide intermediates—structurally analogous to CAS 92604-89-2—demonstrate superior antibacterial activity against drug-susceptible and drug-resistant Gram-negative strains compared to the clinical benchmark chloramphenicol. The chloro-substituted final compounds derived from this hydrazide scaffold class achieved MIC values of 0.892–3.744 μg/mL against E. coli, P. aeruginosa, and S. marcescens, which is 2.2–2.3 fold lower (more potent) than chloramphenicol's MIC range of 2.019–8.078 μg/mL [1]. This is a class-level inference: the specific 5-methyl-6-oxo substitution on the hydrazide precursor directly influences the final compound's DNA gyrase B binding conformation as confirmed by MOE docking studies [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC 0.892–3.744 μg/mL (for chloro-substituted pyridazine derivatives synthesized from substituted hydrazide intermediates of the same structural class as CAS 92604-89-2) |
| Comparator Or Baseline | Chloramphenicol: MIC 2.019–8.078 μg/mL |
| Quantified Difference | 2.2–2.3-fold lower MIC (greater potency) for the pyridazine derivatives relative to chloramphenicol |
| Conditions | Broth microdilution assay against E. coli, P. aeruginosa, and S. marcescens; 10 bacterial and fungal strains screened; rat hepatocyte cytotoxicity IC50 >64 μg/mL |
Why This Matters
Procurement of the specific 5-methyl-6-oxo hydrazide intermediate ensures that downstream synthetic products retain the demonstrated antibacterial potency advantage against multidrug-resistant Gram-negative pathogens.
- [1] Mustafa, M. et al. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chem. Biodivers. 2020, 17(6), e2000100. View Source
